molecular formula C10H8ClNO2 B8806802 5-Chloro-4-methoxyisoquinolin-1(2H)-one

5-Chloro-4-methoxyisoquinolin-1(2H)-one

Cat. No.: B8806802
M. Wt: 209.63 g/mol
InChI Key: VXGSYGILMSFHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methoxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-4-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-5-12-10(13)6-3-2-4-7(11)9(6)8/h2-5H,1H3,(H,12,13)

InChI Key

VXGSYGILMSFHCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-choroisoquinolin-1(2H)-one (3.8 g, 21.2 mmol) in methanol (70 ml) was added iodosobenzenediacetate (7.5 g, 23.4 mmol) followed by methane sulphonic acid (2.45 g, 25.5 mmol) at room temperature. The reaction mass was heated at reflux for 3 h. The solvent was evaporated and the residue was diluted with cold water. The precipitated solid was filtered, washed with water to get crude compound (3.9 g, 88%) as a light red colored solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.06-8.03 (d, J=12 Hz, 1H), 7.60-7.57 (d, J=12 Hz, 1H), 7.42 (d, J=8 Hz, 1H), 7.01-6.99 (br s, 1H), 3.51 (s, 3H); MS: MS m/z 209.1 (M++1).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
iodosobenzenediacetate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Yield
88%

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